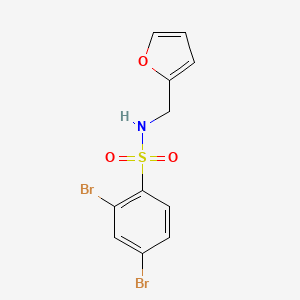![molecular formula C16H16FN3O B7468826 N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide, also known as FPCPCA, is a novel selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression.
Mécanisme D'action
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide acts as a selective agonist for the mGluR4 receptor, which is predominantly expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the neuroprotective effects of this compound in Parkinson's disease and its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective, anxiolytic, and antidepressant effects, this compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation. This compound has also been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide is its selectivity for the mGluR4 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of this compound is its relatively low potency compared to other mGluR4 agonists. This can make it more difficult to achieve the desired therapeutic effects at lower doses.
Orientations Futures
There are several future directions for the study of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide. One area of research is the development of more potent mGluR4 agonists that can achieve the desired therapeutic effects at lower doses. Another area of research is the investigation of the potential use of this compound in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should also be explored.
Conclusion:
This compound is a novel selective agonist for the mGluR4 receptor that has potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, and depression. Its mechanism of action involves the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This compound has been shown to have neuroprotective, anxiolytic, and antidepressant effects, as well as anti-inflammatory and analgesic effects. While there are some limitations to its use, this compound represents an exciting area of research for the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide involves a series of chemical reactions starting from 4-fluoroaniline, cyclopentanone, and pyrazine-2-carboxylic acid. The first step involves the reaction of 4-fluoroaniline with cyclopentanone to form 4-(cyclopent-2-en-1-ylamino)phenol. The second step involves the reaction of 4-(cyclopent-2-en-1-ylamino)phenol with pyrazine-2-carboxylic acid to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)20-15(21)14-11-18-9-10-19-14/h3-6,9-11H,1-2,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNVUTONPAIETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

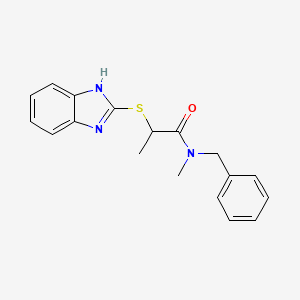
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
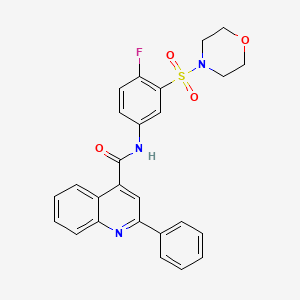
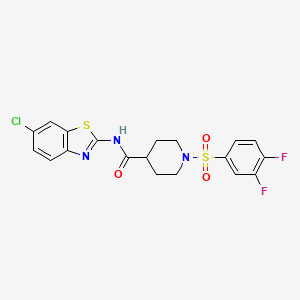
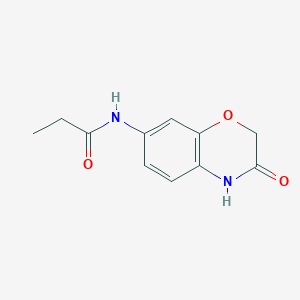
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
